molecular formula C10H15ClN2O2 B1379729 6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride CAS No. 1609400-12-5

6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride

Cat. No. B1379729
M. Wt: 230.69 g/mol
InChI Key: JZSXRVKBKCTLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride (6-IMPCA-HCl) is a derivative of pyrimidinecarboxylic acid and is used in a variety of scientific research applications. It is a small molecule with a molecular weight of 224.7 g/mol, and is soluble in water, ethanol, and a variety of organic solvents. 6-IMPCA-HCl is a versatile compound that can be used in a variety of applications, such as biochemical and physiological studies, drug discovery, and laboratory experiments.

Scientific Research Applications

Antitumor and Antiproliferative Activity

Pyrimidine derivatives, such as 6-isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride, have shown promise in cancer research. These compounds, particularly those bearing isobutyl and isobutenyl side chains, exhibit significant antitumor and antiproliferative effects on various tumor cell lines. Notably, certain pyrimidine derivatives have been shown to induce early G2/M arrest, apoptosis, and a p53-independent S-phase arrest upon prolonged treatment in tumor cells, suggesting potential applications in cancer therapy (Krištafor et al., 2011).

Antimicrobial Activity

Pyrimidine compounds, including derivatives of 6-isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride, have demonstrated significant antimicrobial activity. These compounds exhibit both antibacterial and antifungal effects, providing a potential avenue for developing new antimicrobial agents (Shastri & Post, 2019).

Structural and Medicinal Chemistry

Pyrimidine and its derivatives are structurally important in medicinal chemistry due to their presence in DNA and RNA. The ability to form stable and hydrogen-bonded structures, as demonstrated in studies involving crystal structure and interaction with DNA, underscores the potential of these compounds in drug design and development (Zhang et al., 2013).

Nonlinear Optical Materials

The structural characteristics of pyrimidine derivatives, particularly their electronic properties, make them suitable candidates for applications in nonlinear optics (NLO). Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) suggest that these compounds have considerable NLO properties, which could be harnessed for optoelectronic applications (Hussain et al., 2020).

properties

IUPAC Name

2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-6(2)4-8-5-9(10(13)14)12-7(3)11-8;/h5-6H,4H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSXRVKBKCTLKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)O)CC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.